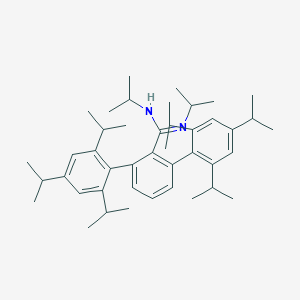
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine, also known as DIBPFF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of formamidine compounds, which are known for their diverse range of applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst involves its ability to activate the aryl halide substrate by forming a complex with it. This complex then undergoes oxidative addition with the palladium catalyst, resulting in the formation of an intermediate that can undergo further reactions.
Biochemical and Physiological Effects:
Although this compound has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst is its high stability and reactivity. This compound is also readily available and relatively inexpensive compared to other catalysts. However, one limitation of using this compound is its sensitivity to air and moisture, which can affect its reactivity and stability.
Zukünftige Richtungen
There are several potential future directions for research on N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of this compound's potential as an anti-cancer agent, which could involve further studies on its mechanism of action and potential toxicity. Additionally, the use of this compound in other fields such as materials science and agriculture could also be explored.
Synthesemethoden
The synthesis of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2,6-bis(2,4,6-triisopropylphenyl)phenyllithium with N,N-diisopropylformamide in the presence of a catalytic amount of copper iodide. This reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is its use as a catalyst in organic reactions. This compound has been shown to be an effective catalyst in various reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Eigenschaften
Molekularformel |
C43H64N2 |
|---|---|
Molekulargewicht |
609 g/mol |
IUPAC-Name |
N,N//'-di(propan-2-yl)-2,6-bis[2,4,6-tri(propan-2-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C43H64N2/c1-24(2)32-20-36(26(5)6)40(37(21-32)27(7)8)34-18-17-19-35(42(34)43(44-30(13)14)45-31(15)16)41-38(28(9)10)22-33(25(3)4)23-39(41)29(11)12/h17-31H,1-16H3,(H,44,45) |
InChI-Schlüssel |
VQTKDDDHXLDESG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
